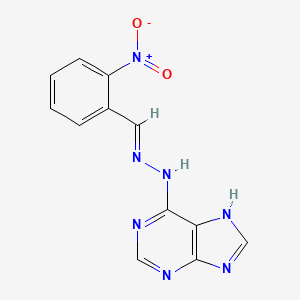
(E)-6-(2-(2-硝基亚苄基)肼基)-9H-嘌呤
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is a hydrazone derivative known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a purine core, which is a fundamental structure in many biologically active molecules, and a hydrazone moiety, which is known for its versatility in chemical reactions and biological activities.
科学研究应用
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against cancer cell lines, making it a candidate for anticancer drug development.
Materials Science: Due to its unique electronic properties, it can be used in the development of organic electronic materials and sensors.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and cellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine typically involves the condensation of 6-hydrazinyl-9H-purine with 2-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.
化学反应分析
Types of Reactions
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the hydrazone moiety can be oxidized to form corresponding azo compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: Formation of (E)-6-(2-(2-aminobenzylidene)hydrazinyl)-9H-purine.
Substitution: Formation of various substituted hydrazones depending on the nucleophile used.
Oxidation: Formation of azo compounds.
作用机制
The mechanism of action of (E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets. For instance, its antiproliferative activity is attributed to its ability to inhibit the VEGFR-2 kinase enzyme, leading to the activation of the damage response pathway and subsequent cellular cycle arrest at the G1 phase . This results in the inhibition of cancer cell growth and proliferation.
相似化合物的比较
Similar Compounds
(E)-2-methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: These compounds share a similar hydrazone moiety and have shown potent anthelmintic activity.
(E)-N’-(2,4-dimethoxybenzylidene)benzohydrazide:
Uniqueness
(E)-6-(2-(2-nitrobenzylidene)hydrazinyl)-9H-purine is unique due to its purine core, which is a key structural component in many biologically active molecules, including nucleotides and nucleosides. This structural feature, combined with the hydrazone moiety, provides the compound with a distinct set of chemical and biological properties that are not commonly found in other hydrazone derivatives.
属性
IUPAC Name |
N-[(E)-(2-nitrophenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7O2/c20-19(21)9-4-2-1-3-8(9)5-17-18-12-10-11(14-6-13-10)15-7-16-12/h1-7H,(H2,13,14,15,16,18)/b17-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGRUWAEOPZRQB-YAXRCOADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
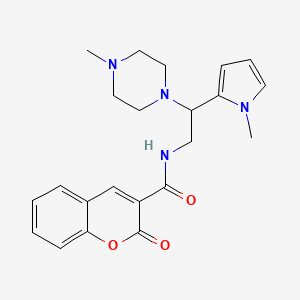


![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2543596.png)
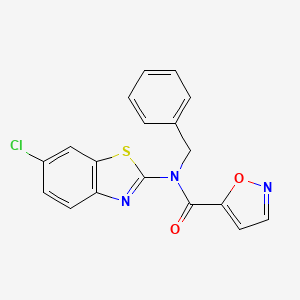
![1-(3,4-dimethylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2543598.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2543601.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2543602.png)
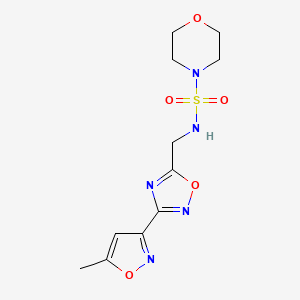
![methyl 2-({[(adamantan-1-yl)methyl]carbamoyl}amino)acetate](/img/structure/B2543605.png)
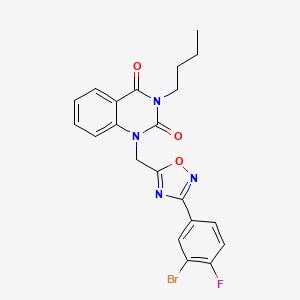
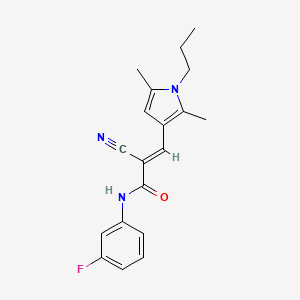
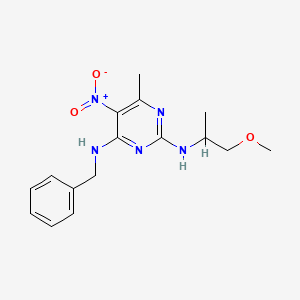
![4-METHYL-N-(4-{[4-(4-METHYLBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE](/img/structure/B2543609.png)
